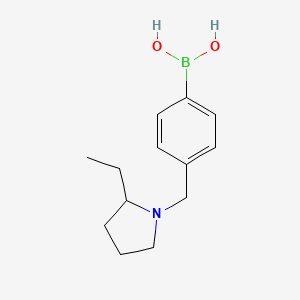
(4-((2-Ethylpyrrolidin-1-yl)methyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((2-Ethylpyrrolidin-1-yl)methyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Ethylpyrrolidin-1-yl)methyl)phenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . This reaction is carried out under mild conditions, making it suitable for various applications.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
(4-((2-Ethylpyrrolidin-1-yl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-((2-Ethylpyrrolidin-1-yl)methyl)phenyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound has been investigated for its potential as a drug candidate. Its ability to form stable complexes with biomolecules makes it a promising candidate for drug design and development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties enable the development of materials with enhanced performance characteristics .
Mécanisme D'action
The mechanism of action of (4-((2-Ethylpyrrolidin-1-yl)methyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a nucleophile, transferring its boron group to a palladium catalyst, which then facilitates the formation of a carbon-carbon bond . This mechanism is crucial for the compound’s effectiveness in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: An aromatic heterocycle with similar electronic properties.
Pyrrole: Another aromatic heterocycle with a nitrogen atom in the ring.
Phenol Ethers: Compounds containing an ether group substituted with a benzene ring
Uniqueness
What sets (4-((2-Ethylpyrrolidin-1-yl)methyl)phenyl)boronic acid apart from these similar compounds is its boronic acid group, which imparts unique reactivity and stability. This makes it particularly valuable in Suzuki-Miyaura coupling reactions, where it can form stable carbon-carbon bonds under mild conditions .
Propriétés
Formule moléculaire |
C13H20BNO2 |
|---|---|
Poids moléculaire |
233.12 g/mol |
Nom IUPAC |
[4-[(2-ethylpyrrolidin-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO2/c1-2-13-4-3-9-15(13)10-11-5-7-12(8-6-11)14(16)17/h5-8,13,16-17H,2-4,9-10H2,1H3 |
Clé InChI |
USIWPOUIZDOJQD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)CN2CCCC2CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















